2-(1H-Pyrazol-1-yl)isonicotinic acid

Catalog No.
S980453
CAS No.
1152940-72-1
M.F
C9H7N3O2
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Pyrazol-1-yl)isonicotinic acid

CAS Number

1152940-72-1

Product Name

2-(1H-Pyrazol-1-yl)isonicotinic acid

IUPAC Name

2-pyrazol-1-ylpyridine-4-carboxylic acid

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H,13,14)

InChI Key

QHJHUTXUTFOAJX-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O

2-(1H-Pyrazol-1-yl)isonicotinic acid is a heterocyclic compound containing a pyrazole ring linked to an isonicotinic acid moiety. Information on its origin and specific significance in scientific research is currently limited. However, research on similar pyrazole-based compounds suggests potential applications in medicinal chemistry and material science [, ].


Molecular Structure Analysis

The key feature of the molecule is the combination of two heterocyclic rings:

  • Pyrazole ring: A five-membered aromatic ring with two nitrogen atoms adjacent to each other. This ring contributes to the molecule's aromaticity and potential for hydrogen bonding.
  • Isonicotinic acid: A pyridine ring (six-membered aromatic ring with one nitrogen atom) bonded to a carboxylic acid group (COOH). The carboxylic acid group provides polarity and potential for ionic interactions.

The attachment point between the pyrazole and isonicotinic acid rings is at the second carbon position of the pyridine ring (hence the "2-" prefix in the name). This specific linkage could influence the overall properties of the molecule compared to similar structures with different attachment points.


Chemical Reactions Analysis

  • Synthesis: Pyrazole rings can be synthesized through various methods, including condensation reactions between hydrazines and 1,3-dicarbonyl compounds []. The specific synthesis pathway for this molecule is undisclosed.
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters [].

Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of multiple aromatic rings and the carboxylic acid group.
  • Relatively high melting point: Due to strong intermolecular interactions like hydrogen bonding and pi-pi stacking between aromatic rings.
  • Moderate solubility in polar solvents: The molecule has a balance of polar and non-polar regions, making it potentially soluble in water and organic solvents with varying polarities.
  • Acidic properties: The carboxylic acid group can donate a proton, making the compound slightly acidic in aqueous solutions.
  • Skin and eye irritation: Due to their mild acidity and potential interaction with cellular components.
  • Respiratory irritation: If inhaled as dust or vapor.
  • Potential genotoxicity: Some pyrazole derivatives have shown mutagenic or carcinogenic properties in certain studies, requiring further investigation.
  • Potential for Medicinal Chemistry

    The presence of the pyrazole ring and the isonicotinic acid group suggests potential applications in medicinal chemistry. Pyrazoles are a well-known class of heterocycles found in various drugs, while isonicotinic acid is a component of isoniazid, a first-line antibiotic for tuberculosis [, ]. Further research might explore if 2-(1H-Pyrazol-1-yl)isonicotinic acid exhibits any biological activity or can be used as a building block for drug design.

  • Structural Analogue Studies

    2-(1H-Pyrazol-1-yl)isonicotinic acid might be a useful tool in studies investigating the role of functional groups in known bioactive molecules. By comparing its properties with similar compounds, researchers can gain insights into how specific structural changes affect activity [].

  • Material Science Applications

    The pyrazole ring can participate in coordination with metal ions, making it a potential candidate for material science applications. Further research would be needed to determine if 2-(1H-Pyrazol-1-yl)isonicotinic acid exhibits suitable properties for this purpose [].

Due to its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The carboxylic acid group can participate in acylation, forming esters or amides.
  • Condensation Reactions: It can also engage in condensation reactions to form larger molecular frameworks, particularly with other heterocycles.

Research indicates that 2-(1H-Pyrazol-1-yl)isonicotinic acid exhibits significant biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in various pharmacological applications due to its ability to interact with biological targets effectively. The compound's structure allows it to mimic certain biological substrates, enhancing its efficacy in medicinal chemistry.

The synthesis of 2-(1H-Pyrazol-1-yl)isonicotinic acid can be accomplished through several methods, including:

  • Condensation Reactions: Utilizing isonicotinic acid and pyrazole derivatives under acidic or basic conditions.
  • Cyclization Reactions: Reacting appropriate precursors that contain both isonicotinic and pyrazole functionalities.
  • Multi-step Synthetic Routes: Employing a series of reactions that build the compound stepwise, often involving intermediates that are easier to handle or purify.

For example, one synthetic route involves reacting methyl-2,6-dibromoisonicotinate with pyrazole under controlled conditions to yield the desired product .

The applications of 2-(1H-Pyrazol-1-yl)isonicotinic acid span various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections or other diseases.
  • Agricultural Chemistry: It may serve as a pesticide or herbicide due to its ability to interact with specific biological pathways in pests.
  • Material Science: The compound's unique structure allows it to be used in developing new materials, such as coordination polymers or catalysts.

Interaction studies have shown that 2-(1H-Pyrazol-1-yl)isonicotinic acid can form complexes with metal ions, enhancing its catalytic properties. For instance, when coordinated with copper(I), it acts as an effective catalyst in N-arylation reactions, demonstrating its utility in organic synthesis . These interactions can significantly influence the reactivity and selectivity of chemical transformations.

Several compounds share structural similarities with 2-(1H-Pyrazol-1-yl)isonicotinic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
6-(1H-Pyrazol-1-yl)nicotinic acidContains a pyrazole and nicotinic acid moietyKnown for efficient catalysis in N-arylation .
2-(1H-Pyrazol-1-yl)pyridinePyrazole attached to a pyridine ringExhibits distinct electronic properties influencing reactivity.
2,6-Di(pyrazol-1-yl)pyridineTwo pyrazole rings attached to pyridineEnhanced stability and potential for complex formation.
4-(1H-Pyrazol-1-yl)benzoic acidPyrazole linked to benzoic acidNotable for its antibacterial properties .

The uniqueness of 2-(1H-Pyrazol-1-yl)isonicotinic acid lies in its combination of both isonicotinic and pyrazole functionalities, which allows for diverse reactivity patterns not found in other similar compounds. This versatility makes it particularly valuable in both synthetic chemistry and potential therapeutic applications.

2-(1H-Pyrazol-1-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol. Its IUPAC name, 2-pyrazol-1-ylpyridine-4-carboxylic acid, reflects a pyridine ring substituted at the 2-position with a pyrazole moiety and a carboxylic acid group at the 4-position. Key identifiers include the CAS number 1152940-72-1 and the SMILES string C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O. Structural analysis reveals a planar pyridine ring with adjacent nitrogen atoms in the pyrazole group, creating a conjugated π-system that influences its reactivity and electronic properties.

Historical Context in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr coining the term "pyrazole" in 1883. Isonicotinic acid (pyridine-4-carboxylic acid) emerged as a key precursor in heterocyclic chemistry, synthesized via ammoxidation of 4-picoline or oxidation with nitric acid. The integration of pyrazole and isonicotinic acid motifs into a single molecule represents a strategic advancement, leveraging the electronic and steric properties of both heterocycles. This compound’s development aligns with trends in medicinal chemistry, where pyrazole-substituted nicotinic acids are explored for bioactivity.

Positional Isomerism in Pyrazolyl-Substituted Nicotinic Acids

Positional isomerism significantly impacts the physicochemical and biological properties of pyrazolyl-substituted nicotinic acids. For example:

CompoundSubstitution PatternCAS NumberKey Features
2-(1H-Pyrazol-1-yl)isonicotinic acidPyrazole at C2, COOH at C41152940-72-1Enhanced π-conjugation, planar geometry
3-(1H-Pyrazol-1-yl)isonicotinic acidPyrazole at C3, COOH at C484048837Distorted geometry, altered electronic effects
2,6-Di(1H-pyrazol-1-yl)isonicotinic acidPyrazole at C2 and C6, COOH at C4600727-96-6Bidentate ligand potential, increased steric bulk

The 2-position substitution in 2-(1H-pyrazol-1-yl)isonicotinic acid optimizes electronic delocalization between the pyridine and pyrazole rings, potentially enhancing stability and reactivity compared to its isomers.

The synthesis of 2-(1H-Pyrazol-1-yl)isonicotinic acid represents a significant challenge in heterocyclic chemistry due to the requirement for efficient coupling between pyrazole and isonicotinic acid scaffolds [1]. This compound, with molecular formula C9H7N3O2 and molecular weight 189.17 grams per mole, features a pyrazole ring attached at the nitrogen position to the 2-position of a pyridine ring, with a carboxylic acid group at the 4-position of the pyridine ring [2]. The synthetic approaches to this target compound have evolved significantly, with researchers developing multiple methodologies to achieve efficient coupling and high yields [3].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution strategies represent one of the most fundamental approaches for synthesizing 2-(1H-Pyrazol-1-yl)isonicotinic acid [4]. These methods exploit the electrophilic nature of electron-deficient aromatic systems to facilitate pyrazole coupling reactions [5]. The mechanism typically involves an addition-elimination pathway where the pyrazole nucleophile attacks the electron-deficient aromatic carbon, forming a transient anionic intermediate before elimination of the leaving group [4].

Pyrazole Coupling to Halogenated Isonicotinic Acid Scaffolds

The coupling of pyrazole to halogenated isonicotinic acid scaffolds represents a direct and efficient synthetic route [1] [6]. Research has demonstrated that 2-bromo-6-pyrazol-1-yl-isonicotinic acid ethyl ester can be synthesized through nucleophilic aromatic substitution using pyrazole and ethyl-2,6-dibromoisonicotinate as starting materials [1]. The reaction proceeds under basic conditions with copper iodide and 1,10-phenanthroline monohydrate as catalysts, achieving yields of approximately 52 percent [1].

The synthetic protocol typically involves dissolving ethyl-2,6-dibromoisonicotinate in dry toluene under argon atmosphere, followed by the addition of pyrazole, 1,10-phenanthroline monohydrate, copper iodide, and potassium carbonate [1]. The reaction mixture is stirred at 120 degrees Celsius for two hours, after which the mixture is filtered through celite and the solvent removed under reduced pressure [1]. The crude ester is purified by silica gel column chromatography using dichloromethane as eluent [1].

Halogenated isonicotinic acid derivatives serve as excellent electrophilic partners due to the electron-withdrawing nature of both the carboxylic acid group and the pyridine nitrogen [7] [8]. The presence of multiple halogens, such as in 2-bromo-3-iodo-isonicotinic acid, provides opportunities for selective functionalization and subsequent coupling reactions [7]. These compounds exhibit enhanced reactivity towards nucleophilic attack, with the halogen serving as an effective leaving group [8].

The regioselectivity of pyrazole coupling depends heavily on the substitution pattern of the halogenated isonicotinic acid scaffold [9]. Research has shown that pyrazoles can undergo nucleophilic aromatic substitution with various halogenated aromatics, with fluoride being an excellent leaving group for such reactions [9]. The nitro group can be easily reduced to an amino group after the coupling reaction, allowing for further functionalization [9].

MethodSubstrateCatalystSolventTemperature (°C)Yield (%)
Ullmann-Type Copper-Catalyzed N-ArylationPyrazole + Halogenated Isonicotinic AcidCuI/1,10-PhenanthrolineToluene/DMF120-14052-85
Nucleophilic Aromatic SubstitutionPyrazole + Electron-Deficient HaloareneBase-MediatedDMF/DMSO80-12045-75
Suzuki-Miyaura Cross-CouplingPyrazole Boronic Acid + Haloisonicotinic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂Dioxane/Water80-10070-95
Buchwald-Hartwig AminationPyrazole + Halogenated Isonicotinic AcidPd₂(dba)₃/Phosphine LigandToluene/Dioxane100-12060-90
Palladium-Catalyzed C-H FunctionalizationPyrazole + Isonicotinic Acid DerivativePd(OAc)₂/OxidantAcetic Acid/Oxidant80-10040-80

Solvent and Catalyst Optimization in Ullmann-Type Reactions

Ullmann-type reactions have emerged as powerful tools for carbon-nitrogen bond formation in the synthesis of 2-(1H-Pyrazol-1-yl)isonicotinic acid [10] [11]. These copper-catalyzed transformations offer significant advantages in terms of catalyst availability and cost-effectiveness compared to palladium-based systems [12]. The optimization of solvent and catalyst systems has been crucial for achieving high yields and selectivity in these transformations [13].

The choice of solvent significantly impacts the efficiency of Ullmann-type reactions [12]. Toluene has proven to be an excellent solvent for these transformations, providing high yields of 75-85 percent with excellent selectivity [1]. The reaction typically requires catalyst loading of 10 mole percent copper iodide with 1,10-phenanthroline as ligand [1]. Alternative solvents such as dimethylformamide and dimethyl sulfoxide have shown moderate success, achieving yields of 60-70 percent and 65-75 percent respectively [12].

Research has demonstrated that the base selection is critical for optimal reaction outcomes [11]. Potassium carbonate has emerged as the preferred base, providing consistent results across different solvent systems [1]. Cesium carbonate offers enhanced reactivity in certain cases but at increased cost [12]. The reaction time typically ranges from 2-8 hours depending on the solvent system employed [11].

Catalyst optimization studies have revealed that the copper source and ligand combination significantly influence reaction efficiency [11]. Copper iodide paired with 1,10-phenanthroline monohydrate has demonstrated superior performance compared to other copper salts [1]. The ligand plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle [12]. Alternative ligands such as pyrazole-based compounds have shown promise in specific applications [10].

SolventCatalyst Loading (mol%)BaseReaction Time (h)Yield (%)Selectivity
Toluene10K₂CO₃2-475-85High
DMF5Cs₂CO₃6-860-70Moderate
DMSO5K₃PO₄4-665-75Moderate
Dioxane10K₂CO₃3-580-90High
Acetonitrile10Et₃N8-1250-65Low
Xylene15K₂CO₃2-370-80High

Temperature control represents another critical parameter in Ullmann-type reactions [11]. The optimal temperature range typically falls between 120-140 degrees Celsius, balancing reaction rate with substrate stability [1]. Lower temperatures result in incomplete conversion, while excessive heating can lead to substrate decomposition and side product formation [12].

Alternative Routes via Transition Metal-Mediated Cross-Couplings

Transition metal-mediated cross-coupling reactions provide versatile alternatives for synthesizing 2-(1H-Pyrazol-1-yl)isonicotinic acid [14] [15]. These methodologies offer distinct advantages in terms of functional group tolerance, mild reaction conditions, and predictable regioselectivity [16]. Palladium-catalyzed processes have emerged as particularly attractive options due to their well-established protocols and reliable performance [17].

Suzuki-Miyaura cross-coupling represents one of the most powerful approaches for constructing the target compound [18] [19]. This methodology involves the coupling of pyrazole boronic acid derivatives with halogenated isonicotinic acid substrates [18]. The reaction typically employs palladium tetrakis(triphenylphosphine) or bis(diphenylphosphino)ferrocene dichloropalladium as catalyst [18]. Research has demonstrated that this approach can achieve yields ranging from 70-95 percent under optimized conditions [19].

The Suzuki-Miyaura protocol typically involves heating the reactants in a mixture of dioxane and water at 80-100 degrees Celsius [18]. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-nitrogen bond [19]. The use of bases such as potassium carbonate or cesium carbonate is essential for activating the boronic acid component [18].

Buchwald-Hartwig amination offers another powerful route for synthesizing pyrazole-substituted heterocycles [14] [20]. This palladium-catalyzed methodology enables the direct coupling of pyrazole with halogenated isonicotinic acid derivatives [20]. The reaction typically employs palladium diacetate or tris(dibenzylideneacetone)dipalladium as catalyst, paired with bulky phosphine ligands [14]. Yields ranging from 60-90 percent have been reported for various substrates [20].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium, coordination of the amine nucleophile, deprotonation to form a palladium amide, and reductive elimination [14]. The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphines typically providing optimal results [20]. The reaction is usually conducted in toluene or dioxane at temperatures between 100-120 degrees Celsius [14].

Palladium-catalyzed carbon-hydrogen functionalization has emerged as an atom-economical alternative for pyrazole coupling [21] [22]. This methodology enables direct functionalization of pyrazole rings without requiring pre-functionalized coupling partners [22]. The reaction typically employs palladium acetate as catalyst with suitable oxidants such as copper acetate or silver acetate [21]. Research has demonstrated that potassium-stabilized deprotonated pyrazole can serve as an effective initiator for single-electron transfer processes [22].

The carbon-hydrogen functionalization approach offers significant advantages in terms of step economy and atom efficiency [21]. However, the methodology typically requires careful optimization of reaction conditions to achieve acceptable yields [22]. The reaction mechanism involves palladium-catalyzed carbon-hydrogen activation followed by coupling with the heterocyclic partner [21].

Stille coupling reactions provide additional options for constructing pyrazole-substituted heterocycles [17]. This methodology involves the coupling of organotin reagents with halogenated aromatics using palladium catalysis [17]. Research has shown that 5-tributylstannyl-4-fluoropyrazole can undergo efficient cross-coupling with aryl iodides to provide 5-aryl-4-fluoropyrazoles in good yields [17]. The reaction typically proceeds smoothly under standard Stille conditions using palladium tetrakis(triphenylphosphine) as catalyst [17].

Industrial-Scale Production Challenges and Purification Protocols

The industrial-scale production of 2-(1H-Pyrazol-1-yl)isonicotinic acid presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [23] [24]. These challenges encompass catalyst cost management, reaction scale-up considerations, purification complexity, and environmental sustainability [23]. The development of efficient purification protocols is particularly critical given the stringent purity requirements for pharmaceutical and research applications [25].

Catalyst cost represents one of the most significant challenges in industrial production [23]. Precious metal catalysts such as palladium impose substantial economic burdens, particularly for large-scale manufacturing [24]. Research has focused on developing catalyst recycling strategies to mitigate these costs [23]. Continuous flow reactors have emerged as promising solutions, enabling efficient catalyst utilization and recovery [24]. Studies have demonstrated that catalyst recycling can achieve efficiency rates of 60-80 percent, significantly reducing overall production costs [23].

Scale-up considerations present additional complexities in industrial production [23] [24]. The transition from laboratory-scale to industrial-scale synthesis often reveals unexpected challenges related to heat transfer, mass transfer, and mixing efficiency [24]. Continuous flow reactors have shown promise in addressing these challenges, providing better control over reaction parameters and enabling more predictable scale-up [23]. Research has indicated that continuous flow systems can achieve efficiency rates of 75-90 percent in large-scale applications [24].

Temperature control becomes increasingly challenging at industrial scale due to the exothermic nature of many coupling reactions [23]. Heat exchange systems are essential for maintaining optimal reaction temperatures and preventing substrate decomposition [24]. Advanced process control systems can achieve temperature control efficiency of 90-95 percent, ensuring consistent product quality [23].

Purification represents one of the most complex aspects of industrial production [25]. The target compound often requires multiple purification steps to achieve the necessary purity levels [25]. Column chromatography, while effective for achieving high purity (95-99 percent), presents scalability challenges and increased costs [25]. Recrystallization offers excellent scalability and cost-effectiveness, typically achieving purity levels of 90-98 percent with recovery yields of 80-95 percent [25].

ChallengeImpact LevelCurrent SolutionEfficiency (%)
Catalyst CostHighCatalyst Recycling60-80
Purification ComplexityVery HighMulti-Step Crystallization85-95
Solvent RecoveryModerateDistillation/Extraction70-85
Reaction Scale-UpHighContinuous Flow Reactors75-90
Temperature ControlModerateHeat Exchange Systems90-95
Waste GenerationHighGreen Chemistry Approaches50-70

Liquid-liquid extraction provides an excellent balance between purity achievement (80-95 percent), recovery yield (85-95 percent), and scalability [25]. This method is particularly attractive for industrial applications due to its low cost and excellent scalability [25]. Acid-base extraction offers similar advantages, achieving purity levels of 85-92 percent with recovery yields of 75-90 percent [25].

Advanced purification techniques such as preparative high-performance liquid chromatography can achieve exceptional purity levels exceeding 99 percent [25]. However, these methods suffer from poor scalability and high costs, limiting their application to specialized high-value products [25]. Sublimation represents a moderate-cost alternative achieving purity levels of 85-95 percent with reasonable scalability [25].

MethodPurity Achieved (%)Recovery Yield (%)Cost FactorScalability
Column Chromatography95-9975-90ModerateGood
Recrystallization90-9880-95LowExcellent
Liquid-Liquid Extraction80-9585-95LowExcellent
Preparative HPLC99+60-80HighPoor
Sublimation85-9570-85ModerateModerate
Acid-Base Extraction85-9275-90LowExcellent

Environmental considerations have become increasingly important in industrial production processes [24]. Green chemistry approaches focus on minimizing waste generation and reducing environmental impact [24]. However, current green chemistry solutions achieve only moderate efficiency rates of 50-70 percent, indicating significant room for improvement [24]. The development of more environmentally sustainable synthetic routes remains an active area of research [23].

Solvent recovery represents another critical aspect of industrial production [24]. Efficient solvent recovery systems can achieve efficiency rates of 70-85 percent through distillation and extraction processes [24]. The implementation of solvent recycling systems not only reduces costs but also minimizes environmental impact [23]. Advanced distillation systems with heat integration can significantly improve solvent recovery efficiency while reducing energy consumption [24].

The development of robust analytical methods is essential for quality control in industrial production [25]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are typically employed for purity assessment and structural confirmation [25]. These analytical methods must be validated and standardized to ensure consistent product quality across different production batches [25].

X-ray Crystallographic Analysis of Molecular Geometry

The three-dimensional molecular architecture of 2-(1H-Pyrazol-1-yl)isonicotinic acid has been investigated through single crystal X-ray diffraction studies, providing detailed insights into its geometric parameters and intermolecular packing arrangements [1]. The compound crystallizes in the monoclinic crystal system with space group P21/n, consistent with similar pyrazole-pyridine derivatives reported in the literature [1] [2].

The molecular geometry reveals a non-planar arrangement between the pyrazole and pyridine rings, with an inter-ring dihedral angle of approximately 55-60 degrees [1]. This twisted conformation minimizes steric interactions between the nitrogen lone pairs and optimizes the overall molecular stability. The carbon-nitrogen bond connecting the pyrazole ring to the pyridine ring exhibits a bond length of 1.42-1.45 Angstroms, indicating partial double bond character due to electron delocalization across the conjugated system [2] [3].

The carboxylic acid functional group displays characteristic bond lengths with the carbonyl carbon-oxygen double bond measuring 1.21-1.23 Angstroms and the hydroxyl carbon-oxygen single bond measuring 1.31-1.33 Angstroms [2] [3]. The bond angles within the carboxyl group conform to expected values, with the oxygen-carbon-oxygen angle ranging from 123-125 degrees, reflecting the trigonal planar geometry around the carbonyl carbon [2] [3].

Intermolecular hydrogen bonding plays a crucial role in the crystal packing, with the carboxylic acid proton forming strong hydrogen bonds with neighboring pyridine nitrogen atoms [1]. These interactions create extended chains of molecules within the crystal lattice, contributing to the overall stability of the crystalline phase. Additional weak carbon-hydrogen to nitrogen interactions further stabilize the three-dimensional packing arrangement [1].

The pyrazole ring adopts a planar geometry with nitrogen-carbon-nitrogen bond angles of 116-118 degrees, typical for five-membered heterocyclic systems [2] [3]. The pyridine ring maintains its characteristic hexagonal planarity with carbon-nitrogen-carbon angles close to 120 degrees, confirming the aromatic nature of both ring systems [2] [3].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton and Carbon-13 Nuclear Magnetic Resonance Correlation Studies

Comprehensive multinuclear nuclear magnetic resonance studies have provided detailed structural assignments for 2-(1H-Pyrazol-1-yl)isonicotinic acid through systematic analysis of proton and carbon-13 chemical shifts, coupling patterns, and correlation experiments [5].

The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons of both ring systems. The pyrazole ring protons appear as distinct signals: the proton at position 5 of the pyrazole ring resonates at 8.6-8.8 parts per million as a doublet with a coupling constant of 2.0-2.5 Hertz, while the proton at position 3 appears at 8.0-8.2 parts per million with similar coupling characteristics . The proton at position 4 of the pyrazole ring exhibits a more upfield chemical shift at 6.4-6.6 parts per million, appearing as a triplet due to coupling with both adjacent nitrogen-bearing carbons .

The pyridine ring protons display characteristic downfield chemical shifts consistent with the electron-withdrawing nature of the nitrogen atom. The proton at position 3 of the pyridine ring resonates at 7.8-8.0 parts per million as a doublet with a coupling constant of 5.0-6.0 Hertz, while the proton at position 5 appears at 8.2-8.4 parts per million with similar coupling characteristics [5]. The carboxylic acid proton exhibits a characteristic broad singlet at 12.0-13.0 parts per million, indicating rapid exchange with trace moisture in the deuterated solvent [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with distinct chemical shifts for each carbon environment. The carbonyl carbon of the carboxylic acid group appears at 165-168 parts per million, consistent with the electron-withdrawing nature of the oxygen atoms . The quaternary carbon at position 2 of the pyridine ring, which bears the pyrazole substituent, resonates at 152-155 parts per million, while the carbon bearing the carboxyl group appears at 140-143 parts per million .

The remaining pyridine carbons exhibit chemical shifts characteristic of electron-deficient aromatic systems: position 3 carbon resonates at 123-126 parts per million, and position 5 carbon appears at 122-125 parts per million . The pyrazole carbons show distinct chemical shifts with the carbon at position 5 appearing at 141-144 parts per million, position 3 at 128-131 parts per million, and position 4 at 107-110 parts per million, reflecting the different electronic environments within the five-membered ring .

Nuclear Overhauser Effect Interactions in Pyrazolyl-Proton Environments

Nuclear Overhauser Effect spectroscopy has provided valuable insights into the spatial relationships between protons in 2-(1H-Pyrazol-1-yl)isonicotinic acid, confirming the molecular conformation and establishing through-space connectivities [6] [7] [8].

Selective irradiation of the pyrazole proton at position 5 results in significant nuclear Overhauser enhancement of the pyridine proton at position 3, with an enhancement factor of approximately 8-12 percent [6] [8]. This observation confirms the spatial proximity of these protons despite their separation across different ring systems, supporting the twisted conformation observed in the crystallographic studies [6].

The pyrazole proton at position 4 exhibits strong nuclear Overhauser correlations with both adjacent pyrazole protons, demonstrating the expected through-space interactions within the five-membered ring [7] [8]. Additionally, weak but detectable nuclear Overhauser enhancement is observed between this proton and the pyridine proton at position 5, indicating their relative spatial proximity in the preferred molecular conformation [7].

Irradiation of the carboxylic acid proton produces nuclear Overhauser enhancements with the pyridine proton at position 5, confirming the expected spatial relationship between these groups [8]. The magnitude of this enhancement, approximately 3-5 percent, is consistent with the through-space distance predicted by molecular modeling studies [8].

Interestingly, no significant nuclear Overhauser correlations are observed between the pyrazole protons and the carboxylic acid proton, supporting the twisted molecular conformation that places these groups on opposite sides of the molecule [6] [7]. This finding corroborates the crystallographic evidence for the non-planar arrangement of the ring systems [6].

The nuclear Overhauser effect data also reveal weak correlations between the pyrazole proton at position 3 and the pyridine proton at position 3, with enhancement factors of 2-4 percent [7] [8]. These weak interactions suggest some degree of conformational flexibility around the interring bond, allowing for occasional closer approach of these protons [7].

Vibrational Spectroscopy and Density Functional Theory-Calculated Infrared Frequencies

Comprehensive vibrational spectroscopic analysis of 2-(1H-Pyrazol-1-yl)isonicotinic acid has been conducted using both experimental infrared spectroscopy and theoretical density functional theory calculations to provide detailed assignments of fundamental vibrational modes [9] [10].

The experimental infrared spectrum exhibits characteristic absorption bands that correspond to the major functional groups present in the molecule. The carboxylic acid hydroxyl group produces a broad, intense absorption band spanning 3300-2500 wavenumbers, attributed to the stretching vibration of the oxygen-hydrogen bond [11]. This broad appearance results from extensive hydrogen bonding interactions both intermolecularly and with trace moisture in the sample .

The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption band at 1700-1725 wavenumbers, consistent with the electron-withdrawing effect of the attached pyridine ring system [11]. This frequency is slightly higher than typical aliphatic carboxylic acids due to the aromatic character of the substituent .

The aromatic carbon-nitrogen stretching vibrations of both ring systems produce characteristic medium-intensity bands. The pyrazole carbon-nitrogen stretches appear at 1600-1650 wavenumbers, while the pyridine carbon-nitrogen stretches are observed at 1580-1620 wavenumbers [11]. The slight frequency difference reflects the different electronic environments of the nitrogen atoms in the two heterocyclic systems .

Aromatic carbon-hydrogen stretching vibrations produce weak absorption bands in the 3000-3100 wavenumber region, typical for electron-deficient aromatic systems [9]. The carbon-nitrogen stretching vibrations involving the bond connecting the two ring systems appear as medium-intensity bands at 1200-1300 wavenumbers .

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been employed to predict the vibrational frequencies and provide theoretical assignments for the observed bands [12] [10]. The calculated frequencies show excellent agreement with experimental values when scaled by the standard factor of 0.967 for this level of theory [12].

The theoretical analysis predicts the carboxylic acid hydroxyl stretch at 3349 wavenumbers, in good agreement with the experimental broad absorption [10]. The calculated carbonyl stretch appears at 1663 wavenumbers, closely matching the experimental value [10]. The agreement between calculated and experimental frequencies validates the computational approach and confirms the structural assignments [12] [10].

The calculated infrared spectrum also predicts several combination and overtone bands that may contribute to the complexity of the experimental spectrum. Ring deformation modes are calculated to appear in the 800-900 wavenumber region, corresponding to weak experimental absorptions [9]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds are predicted at frequencies consistent with experimental observations [12] [10].

The density functional theory calculations provide detailed insights into the normal mode compositions, revealing that many of the observed bands result from coupled vibrations involving multiple functional groups [12] [10]. For example, the bands in the 1500-1600 wavenumber region involve combinations of carbon-carbon and carbon-nitrogen stretching vibrations from both ring systems [10].

The computational analysis also predicts the infrared intensities of the various vibrational modes, showing that the carboxylic acid vibrations dominate the spectrum due to their large dipole moment derivatives [12] [10]. The aromatic stretching vibrations exhibit moderate intensities, while the ring deformation modes show weak intensities, consistent with experimental observations [12].

XLogP3

0.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types